molecular formula C15H21NO2 B5328595 N-(2-ethoxybenzyl)cyclopentanecarboxamide

N-(2-ethoxybenzyl)cyclopentanecarboxamide

Katalognummer B5328595
Molekulargewicht: 247.33 g/mol
InChI-Schlüssel: RAMYKNJDDLLTME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxybenzyl)cyclopentanecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, making it an attractive target for cancer therapy. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various hematological malignancies.

Wirkmechanismus

N-(2-ethoxybenzyl)cyclopentanecarboxamide binds to the hydrophobic groove of BCL-2, thereby blocking its anti-apoptotic function. This leads to the release of pro-apoptotic proteins, such as BAX and BAK, which initiate the intrinsic pathway of apoptosis. This compound has a high affinity for BCL-2, but not for other anti-apoptotic BCL-2 family members, such as BCL-XL or MCL-1.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2. This selectivity is due to the differential expression of BCL-2 in cancer cells versus normal cells. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as rituximab and venetoclax. However, this compound can also cause thrombocytopenia, which is a common adverse effect of BCL-2 inhibitors.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-ethoxybenzyl)cyclopentanecarboxamide has several advantages for lab experiments, including its high affinity for BCL-2, its selectivity for cancer cells over normal cells, and its ability to sensitize cancer cells to other chemotherapeutic agents. However, this compound has limitations, such as its potential to cause thrombocytopenia and its inability to target other anti-apoptotic BCL-2 family members, such as BCL-XL or MCL-1.

Zukünftige Richtungen

There are several future directions for the development of N-(2-ethoxybenzyl)cyclopentanecarboxamide and other BCL-2 inhibitors. One direction is to combine this compound with other targeted therapies, such as PI3K inhibitors or CDK4/6 inhibitors, to enhance its efficacy. Another direction is to develop BCL-XL or MCL-1 inhibitors to target cancer cells that are resistant to this compound. Additionally, there is a need to identify biomarkers that can predict the response to this compound and other BCL-2 inhibitors, to enable personalized therapy for cancer patients.

Synthesemethoden

The synthesis of N-(2-ethoxybenzyl)cyclopentanecarboxamide involves several steps, including the reaction of 2-ethoxybenzylamine with cyclopentanone to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by the reaction with ethyl chloroformate to form the carbamate. The final step involves the reaction of the carbamate with 4-nitrophenyl chloroformate to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-(2-ethoxybenzyl)cyclopentanecarboxamide has been extensively studied for its potential use in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). Preclinical studies have shown that this compound induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2. Clinical trials have demonstrated the efficacy of this compound in patients with relapsed or refractory CLL and AML.

Eigenschaften

IUPAC Name

N-[(2-ethoxyphenyl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-14-10-6-5-9-13(14)11-16-15(17)12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMYKNJDDLLTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.